

# 4SC-203 versus other FLT3 inhibitors efficacy comparison

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## Compound Focus: 4Sc-203

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## FLT3 Inhibitors in AML: A Comparative Guide

FLT3 (FMS-like tyrosine kinase 3) mutations are among the most common genetic alterations in AML, found in approximately 30% of patients, and are associated with a poor prognosis [1] [2]. FLT3 inhibitors are classified into two main types based on their mechanism of action and mutation coverage [3] [4].

- **Type I Inhibitors:** Bind to the active conformation of the FLT3 receptor and are active against both **FLT3-ITD** and **FLT3-TKD** mutations.
- **Type II Inhibitors:** Bind to the inactive conformation and target only **FLT3-ITD** mutations, leaving TKD mutations as a potential resistance pathway [3] [1] [4].

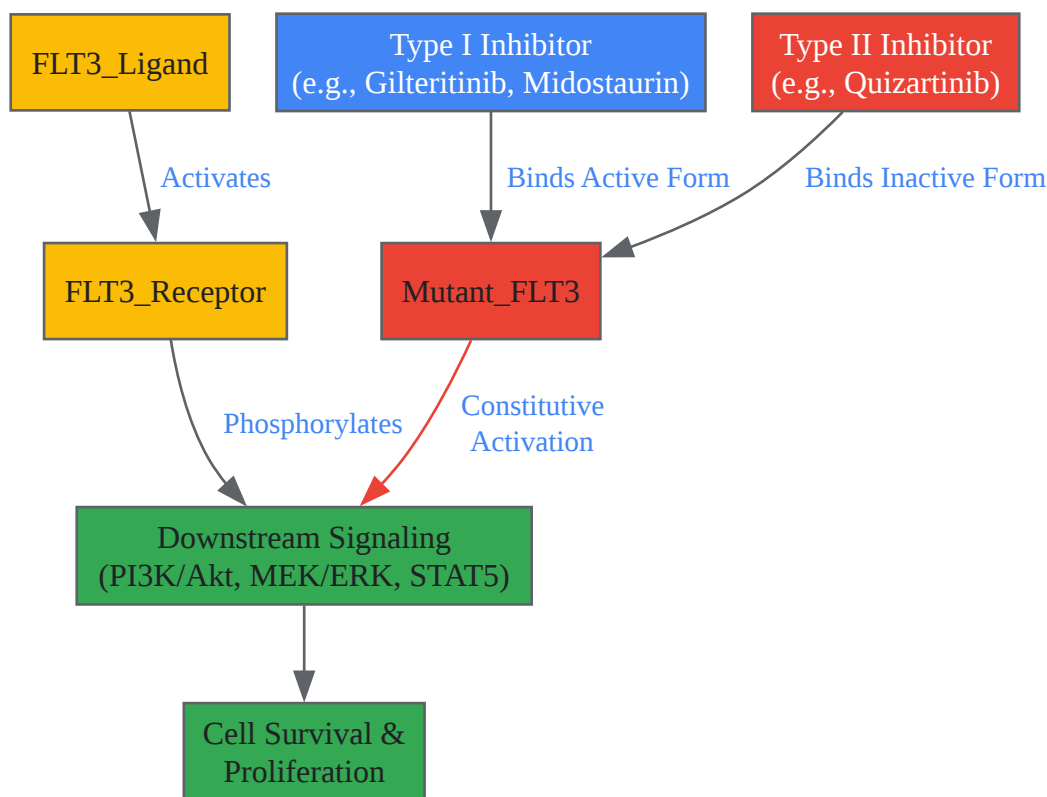
The table below summarizes the key characteristics of major FLT3 inhibitors.

Inhibitor	Type	Generation	Key Approved/Tested Indications	Mutation Target	Notable Efficacy Findings (Trial Name)
Midostaurin [5] [4]	I	First	Newly Diagnosed (ND) FLT3-mutated AML in combination with chemotherapy	ITD & TKD	Improved median OS: 74.7 mo vs 25.6 mo with placebo (RATIFY) [4]

Inhibitor	Type	Generation	Key Approved/Tested Indications	Mutation Target	Notable Efficacy Findings (Trial Name)
<b>Gilteritinib</b> [5] [6] [4]	I	Second	Relapsed/Refractory (R/R) FLT3-mutated AML	ITD & TKD	Superior median OS: 9.3 mo vs 5.6 mo with salvage chemotherapy (ADMIRAL) [6] [4]
<b>Quizartinib</b> [7] [5] [3]	II	Second	Newly Diagnosed (ND) FLT3-ITD AML in combination with chemotherapy [5]	ITD only	Improved OS vs salvage chemo in R/R AML (QuANTUM-R); approved for ND FLT3-ITD AML [7] [5]
<b>Crenolanib</b> [3] [4]	I	Investigational	R/R FLT3-mutated AML (Fast Track designation)	ITD & TKD	Phase II with chemo in ND: 77% CR, 89% MRD negativity [4]

## FLT3 Signaling Pathway and Inhibitor Mechanism

The following diagram illustrates the FLT3 signaling pathway in leukemia cells and the mechanism of action for Type I and Type II inhibitors.



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## Clinical Trial Meta-Analysis and Safety Profile

A 2022 meta-analysis of 28 clinical trials provides a high-level comparison of efficacy and common toxicities between FLT3 inhibitor types in relapsed/refractory settings [3].

Parameter	Type I Inhibitors (Pooled Data)	Type II Inhibitors (Pooled Data)
<b>Overall Response Rate (ORR)</b>	37% (95% CI, 25%-51%)	58% (95% CI, 43%-71%) [3]
<b>Composite Complete Response (CRc)</b>	35% (95% CI, 21%-52%)	38% (95% CI, 27%-50%) [3]
<b>Common Toxicities</b>		
- Gastrointestinal (GI)	22% (95% CI, 19%-25.4%)	13.9% (95% CI, 12%-16%) [3]

Parameter	Type I Inhibitors (Pooled Data)	Type II Inhibitors (Pooled Data)
- Hematological	74.6% (95% CI, 70%-79%)	57.7% (95% CI, 54.6%-60.8%) [3]
- QTc Prolongation	2.06% (95% CI, 1.03%-3.65%)	7% (95% CI, 5.3%-9%) [3]

## How to Locate Information on 4SC-203

The absence of data on "4SC-203" in the searched clinical literature could be due to several reasons. It might be a pre-clinical compound, an internal code name from a pharmaceutical company, or a compound from a different therapeutic area.

To continue your research, I suggest:

- **Searching Clinical Trial Registries:** Check [clinicaltrials.gov](https://clinicaltrials.gov) and other international registries using "4SC-203" as a keyword.
- **Consulting Patent and Compound Databases:** Search specialized chemical and patent databases for its structure and purported targets.
- **Reviewing Company Publications:** If 4SC is a company (e.g., 4SC AG), search their official website and press releases for development pipeline updates.

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## References

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